1-Benzyl-3-(pyrrolidin-3-yl)urea
Description
1-Benzyl-3-(pyrrolidin-3-yl)urea is a urea derivative characterized by a benzyl group attached to one nitrogen atom of the urea moiety and a pyrrolidin-3-yl group (a five-membered cyclic amine) attached to the other nitrogen.
Properties
IUPAC Name |
1-benzyl-3-pyrrolidin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(15-11-6-7-13-9-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXCSHCRUMBDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(pyrrolidin-3-yl)urea can be synthesized through various methods. One common approach involves the reaction of benzyl isocyanate with pyrrolidine. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
1-Benzyl-3-(pyrrolidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the benzyl group, converting it into a benzaldehyde or benzoic acid derivative.
Reduction:
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the urea moiety to form corresponding amines.
Substitution:
- Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or alkoxides replace the benzyl group.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Solvents: Dichloromethane, tetrahydrofuran.
- Catalysts: Triethylamine.
Major Products:
- Oxidation products: Benzaldehyde, benzoic acid derivatives.
- Reduction products: Corresponding amines.
- Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-3-(pyrrolidin-3-yl)urea has several applications in scientific research:
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its ability to interact with specific biological targets.
Industry:
- Utilized in the development of new materials and chemical processes.
- Potential applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(pyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key physicochemical properties of 1-Benzyl-3-(pyrrolidin-3-yl)urea analogs and related aryl-substituted urea derivatives:
Key Observations
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., -F, -Br, -NO₂) increase polarity and intermolecular interactions, leading to higher melting points. For example, 1-Benzyl-3-(4-fluorophenyl)urea has a melting point of 179°C , whereas analogs with alkyl groups (e.g., p-tolyl) lack reported melting points, suggesting lower crystalline stability. The pyrrolidine-containing analog (3-(1-Benzyl-3-pyrrolidinyl)-1,1-diphenylurea) may exhibit distinct thermal behavior due to the cyclic amine’s conformational flexibility and hydrogen-bonding capacity .
Pyrrolidine derivatives, however, may show improved solubility in aqueous or protic solvents due to the amine’s basicity.
Synthetic Yields and Methods :
- 1-Benzyl-3-(4-fluorophenyl)urea is synthesized in 97% yield via solution-phase methods , indicating efficient coupling reactions. Pyrrolidine-containing analogs may require specialized conditions (e.g., protection/deprotection of the amine) to avoid side reactions.
Spectroscopic Characteristics :
- Infrared (IR) and NMR data for 1-Benzyl-3-(4-fluorophenyl)urea confirm urea NH stretches (3354 cm⁻¹) and aromatic proton environments . Pyrrolidine-containing derivatives would exhibit distinct signals for the cyclic amine protons (e.g., δ 2.5–3.5 ppm in ^1H NMR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
